REACTION_CXSMILES
|
C(C1N(CC(OC)=O)C(=O)C(OCCC2C=CC=CC=2)=C(N=C=O)C=1)C1C=CC=CC=1.[K+].[Br-].NC1C(=O)N(C(C)C(OC)=O)C=CC=1.[CH3:48][O:49][C:50](=[O:71])[CH:51]([N:53]1[CH:58]=[CH:57][CH:56]=[C:55]([NH:59][C:60]([O:62][CH2:63][C:64]2[CH:69]=[CH:68][CH:67]=[CH:66][CH:65]=2)=[O:61])[C:54]1=[O:70])C>[Pd].CO>[CH2:63]([O:62][C:60]([NH:59][C:55]1[C:54](=[O:70])[N:53]([CH2:51][C:50]([O:49][CH3:48])=[O:71])[CH:58]=[CH:57][CH:56]=1)=[O:61])[C:64]1[CH:69]=[CH:68][CH:67]=[CH:66][CH:65]=1 |f:1.2|
|
Name
|
Methyl [6-benzyl-1,2-dihydro-2-oxo-3-(2-phenylethoxy)-carbonylamino-1-pyridyl]acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1=CC(=C(C(N1CC(=O)OC)=O)OCCC1=CC=CC=C1)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
2(S)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Methyl 2[3-amino-1,2-dihydro-2-oxo-1-pyridyl]propionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(N(C=CC1)C(C(=O)OC)C)=O
|
Name
|
2(S)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl-2[3-benzyloxycarbonylamino-1,2-dihydro-2-oxo-1-pyridyl)propionate
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)N1C(C(=CC=C1)NC(=O)OCC1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
was stirred under an atmosphere of hydrogen for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC=1C(N(C=CC1)CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.63 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |